2-Methyl-4-(piperidin-4-yloxymethyl)pyridine
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Overview
Description
2-Methyl-4-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a piperidine ring attached to the pyridine ring via a methylene bridge, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methylpyridine with piperidine in the presence of a suitable base and solvent. One common method is the alkylation of 2-methylpyridine with piperidine using a methylene bridge . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically uses a packed column with a catalyst like Raney nickel and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-Methyl-4-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, polymers, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yloxymethyl)pyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
2-Methyl-4-(piperidin-4-yloxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-4-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-8-11(2-7-14-10)9-15-12-3-5-13-6-4-12/h2,7-8,12-13H,3-6,9H2,1H3 |
InChI Key |
CAOBKYBLPZDCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)COC2CCNCC2 |
Origin of Product |
United States |
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